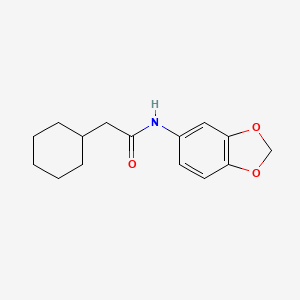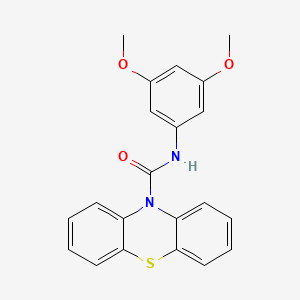![molecular formula C17H20ClNO4 B3560474 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B3560474.png)
2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide
Overview
Description
2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro-substituted chromen-2-one core, which is linked to an acetamide group through an ether linkage. The presence of the chloro and ethyl groups on the chromen-2-one ring, along with the diethylacetamide moiety, imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-ol. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Ether Formation: The hydroxyl group of the chromen-2-one derivative is then reacted with N,N-diethylacetamide in the presence of a suitable base (e.g., potassium carbonate) to form the ether linkage. This step is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group in the chromen-2-one ring can yield the corresponding alcohol.
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) to generate a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-carboxylic acid.
Reduction: Formation of 6-chloro-4-ethyl-2-hydroxy-2H-chromen-7-yl)oxy]-N,N-diethylacetamide.
Substitution: Formation of 6-amino-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, coumarin derivatives, including this compound, are studied for their potential antimicrobial, anticancer, and anti-inflammatory activities. The presence of the chloro and ethyl groups may enhance its biological activity compared to other coumarin derivatives.
Medicine
In medicine, this compound could be explored for its potential as a therapeutic agent. Coumarin derivatives are known for their anticoagulant properties, and modifications to the chromen-2-one core can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable chromen-2-one core and reactive functional groups.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethyl groups may enhance binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide
- **6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
- **6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylpropionamide
Uniqueness
Compared to similar compounds, 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The combination of the chloro and ethyl groups with the diethylacetamide moiety is not commonly found in other coumarin derivatives, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxy-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c1-4-11-7-17(21)23-14-9-15(13(18)8-12(11)14)22-10-16(20)19(5-2)6-3/h7-9H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEFJRHSYZRMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-ETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3560407.png)

![1-[(4-ethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B3560423.png)
![Ethyl 2-[2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3560437.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B3560442.png)

![[2-(4-cyclohexylphenyl)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B3560461.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B3560477.png)
![ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3560478.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B3560483.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3560489.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3560492.png)

